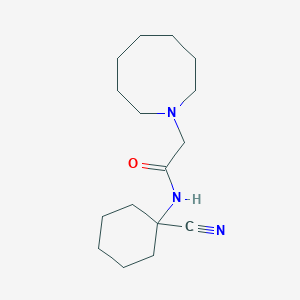![molecular formula C23H24N2O4S B2657181 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1219914-34-7](/img/structure/B2657181.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been achieved . The process involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound, the C-O double bond distance (C13 O2) is 1.173(4) Å .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For example, diselenide synthesized from similar compounds was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structural features suggest potential anticancer activity. Researchers have synthesized similar benzo[d][1,3]dioxole derivatives and evaluated their effects on cancer cells. These compounds exhibit selectivity between cancer cells and normal cells, making them promising candidates for further investigation .
Antimicrobial Activity
Given the increasing threat of antimicrobial resistance, novel compounds with antimicrobial properties are crucial. The compound’s unique structure could contribute to its effectiveness against bacteria, fungi, or other pathogens. Researchers may explore its potential as an antimicrobial agent .
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors play a role in managing inflammation and pain. Some benzo[d][1,3]dioxole derivatives have demonstrated COX-2 inhibitory activity. Investigating whether our compound shares this property could be valuable for drug development .
Vasodilatory Effects
A bioactive compound related to benzo[d][1,3]dioxole, known as LASSBio-294, has shown inotropic and vasodilatory effects. Researchers might explore whether our compound exhibits similar cardiovascular effects .
Ligand Chemistry
The compound’s piperazine moiety suggests potential interactions with biological receptors. Researchers could investigate its binding affinity to specific receptors, potentially leading to ligand-based therapies .
Semiconducting Materials
Organoselenium compounds have been explored for their semiconducting properties. Our compound’s unique combination of functional groups could make it an interesting candidate for use in electronic devices or sensors .
Zukünftige Richtungen
The future directions for the research and development of this compound could involve exploring its potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further studies could also focus on its safety and hazards, as well as its physical and chemical properties.
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30-21-5-3-2-4-16(21)22(26)24-8-10-25(11-9-24)23(27)18-13-17(18)15-6-7-19-20(12-15)29-14-28-19/h2-7,12,17-18H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDKVFBFIFUNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)

![N-(3-chlorophenyl)-2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2657101.png)

![ethyl 4-{[4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2657104.png)


![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2657108.png)
![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate](/img/structure/B2657111.png)

![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
![2-Chloro-N-[(1R,3S)-3-hydroxycyclopentyl]-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]acetamide](/img/structure/B2657119.png)